Benzylidenebis(tricyclohexylphosphine)dichlororuthenium
Overview
Description
Mechanism of Action
Target of Action
The primary target of the Grubbs Catalyst 1st Generation is olefins . Olefins, also known as alkenes, are hydrocarbons that contain at least one carbon-carbon double bond . The catalyst is used to rearrange the carbon atoms in olefins, a process known as olefin metathesis .
Mode of Action
The Grubbs Catalyst 1st Generation operates through a mechanism known as olefin metathesis . This process involves the breaking and reforming of carbon-carbon double bonds in olefins . The catalyst facilitates the exchange of substituents between different olefins, a process known as transalkylidenation . This rotation of the benzylidene ligand serves as a toggle switch to trigger metathesis .
Biochemical Pathways
The Grubbs Catalyst 1st Generation affects several biochemical pathways, including:
- Acyclic Diene Metathesis Polymerization (ADMET) : This process involves the polymerization of acyclic dienes .
- Ring-Opening Metathesis Polymerization (ROMP) : This process involves the polymerization of strained cyclic olefins .
- Ring Opening Metathesis (ROM) : This process involves the opening of cyclic olefins .
- Olefin Cross Metathesis (CM) : This process involves the intermolecular reaction of terminal vinyl groups .
- Ring Closing Metathesis (RCM) : This process involves the closing of terminal olefins under a variety of reaction conditions .
Pharmacokinetics
It is known that the catalyst is stable and can be handled easily outside of the reaction flask .
Result of Action
The result of the action of the Grubbs Catalyst 1st Generation is the rearrangement of carbon atoms in olefins . This allows for the synthesis of a wide range of organic compounds, including polymers, biopolymers, and chemotherapeutic agents .
Action Environment
The Grubbs Catalyst 1st Generation is tolerant of many functional groups in the alkene substrates, is air-tolerant, and is compatible with a wide range of solvents . It is also known to be stable and can be handled easily outside of the reaction flask . Early catalysts were highly sensitive to air and moisture .
Biochemical Analysis
Biochemical Properties
The role of Benzylidenebis(tricyclohexylphosphine)dichlororuthenium in biochemical reactions is primarily as a catalyst for metathesis reactions
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst in metathesis reactions It facilitates the exchange of groups between two reactants, leading to the formation of new compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylidenebis(tricyclohexylphosphine)dichlororuthenium typically involves the reaction of ruthenium trichloride hydrate with tricyclohexylphosphine and benzylidene chloride. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran . The process involves multiple steps, including complexation and purification, to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated systems and high-throughput experimentation techniques, such as ChemBeads, allows for efficient and uniform production .
Chemical Reactions Analysis
Types of Reactions
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium primarily undergoes metathesis reactions, including:
Ring-Opening Metathesis Polymerization (ROMP): Used for polymerizing strained cyclic olefins.
Ring-Closing Metathesis (RCM): Forms cyclic compounds from dienes.
Cross Metathesis (CM): Exchanges substituents between different olefins.
Common Reagents and Conditions
Common reagents used in these reactions include various olefins and dienes. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions include polymers, cyclic compounds, and complex olefin structures. These products are valuable in various applications, including material science and pharmaceuticals .
Scientific Research Applications
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis for forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of polymers and advanced materials
Comparison with Similar Compounds
Similar Compounds
Hoveyda-Grubbs Catalyst®: Another ruthenium-based catalyst with a similar mechanism but different ligand structure.
Schrock Catalyst: A molybdenum-based catalyst used for similar metathesis reactions.
2nd Generation Grubbs Catalyst®: An improved version of the original Grubbs Catalyst® with enhanced stability and reactivity
Uniqueness
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium is unique due to its high stability, ease of handling, and broad applicability in various metathesis reactions. Its ability to function under a wide range of conditions makes it a versatile and valuable tool in both academic and industrial research .
Properties
IUPAC Name |
benzylidene(dichloro)ruthenium;tricyclohexylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPBGYBHLCEVMK-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72Cl2P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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